![molecular formula C9H10O B1366885 1-Phenylcyclopropan-1-ol CAS No. 29526-96-3](/img/structure/B1366885.png)
1-Phenylcyclopropan-1-ol
Overview
Description
1-Phenylcyclopropan-1-ol is an organic compound with the molecular formula C9H10O. It is characterized by a cyclopropane ring bonded to a phenyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanone. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of phenylcyclopropane. This method is advantageous due to its scalability and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form phenylcyclopropanone.
Reduction: The compound can be reduced to phenylcyclopropane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylcyclopropanone.
Reduction: Phenylcyclopropane.
Substitution: Various substituted cyclopropanes depending on the reagent used
Scientific Research Applications
Synthetic Organic Chemistry
Electrochemical Functionalization
One of the significant applications of 1-Phenylcyclopropan-1-ol is its use in electrochemical processes. Research has demonstrated its ability to generate alkoxy radicals through electrolysis, which can be utilized for the functionalization of alkenes. For instance, a study highlighted the direct electrolysis of this compound to produce chlorinated ketones without the need for chemical oxidants, showcasing its efficiency in synthetic transformations .
Table 1: Summary of Electrochemical Reactions Involving this compound
Reaction Type | Product Type | Conditions | Yield (%) |
---|---|---|---|
Direct Electrolysis | β-Chlorinated Ketones | Manganese(II) salts as catalyst | Varies |
Mediated Electrolysis | Distally Brominated Ketones | Triarylamine redox mediators | Varies |
Continuous Flow Electrolysis | Various Alkene Functionalizations | Scaled up to 10 mmol | High |
Medicinal Chemistry
Potential Drug Development
In medicinal chemistry, this compound serves as a precursor for synthesizing biologically active compounds. Its structural characteristics allow it to participate in reactions that yield pharmacologically relevant molecules. For example, cyclopropanol derivatives have been explored for their potential as inhibitors of specific enzymes related to cancer and other diseases .
Case Study: Cyclopropylamines as LSD1 Inhibitors
A patent discusses the use of cyclopropylamines derived from compounds like this compound as inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. The study emphasizes the compound's role in modulating epigenetic factors, thus highlighting its therapeutic potential .
Materials Science
Polymer Chemistry
The compound's unique structure also makes it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research indicates that cyclopropanol derivatives can be used to create cross-linked networks that improve the performance of thermosetting polymers .
Photocatalytic Applications
Photocatalytic Ring Opening Reactions
Recent studies have shown that this compound can undergo photocatalytic ring-opening reactions when exposed to specific light conditions, leading to valuable intermediates for further chemical transformations. This property is particularly useful in synthesizing complex organic molecules with high regioselectivity .
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group provides aromatic stability, while the cyclopropane ring introduces strain that can affect the compound’s chemical behavior .
Comparison with Similar Compounds
Phenylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior
Uniqueness: 1-Phenylcyclopropan-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group attached to a strained cyclopropane ring.
Biological Activity
1-Phenylcyclopropan-1-ol is a cyclopropane derivative that has garnered attention for its unique structural properties and potential biological activities. Cyclopropane compounds are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, with a focus on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring with a phenyl group and a hydroxyl functional group. The presence of these functional groups allows for various chemical interactions, which can influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, its hydroxyl group can form hydrogen bonds, facilitating interactions with biomolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activities and receptor functions, leading to various physiological effects.
1. Antimicrobial Activity
Research has indicated that cyclopropane derivatives, including this compound, possess antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
2. Anticancer Properties
Cyclopropane compounds have been studied for their anticancer effects. For instance, studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of these compounds contribute to their ability to target cancer-specific pathways.
3. Neurological Effects
The potential neurological effects of this compound have also been explored. Some studies suggest that cyclopropane derivatives may act on neurotransmitter systems, potentially offering therapeutic benefits in treating neuropsychiatric disorders.
Case Studies
Pharmacological Characterization
The pharmacological profile of this compound has been characterized through various assays assessing its efficacy and potency against different biological targets. For example:
Properties
IUPAC Name |
1-phenylcyclopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSQYBUQMZYZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481742 | |
Record name | 1-phenylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-96-3 | |
Record name | 1-phenylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.